2-(3-Methylphenyl)-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid is a complex organic compound with significant potential in medicinal chemistry. Its structure features a piperidine ring, which is a common motif in many pharmacologically active compounds. This compound's unique configuration allows it to interact with various biological targets, making it a subject of interest in drug development.
The compound can be sourced from chemical suppliers specializing in research chemicals, such as BenchChem, which provides detailed information regarding its synthesis and applications.
This compound falls under the category of amino acids and carboxylic acids, specifically as a derivative of piperidine. It is characterized by its functional groups, which include an acetic acid moiety and a tertiary butyl carbamate group.
The synthesis of 2-(3-Methylphenyl)-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid typically involves several synthetic steps:
The molecular formula for 2-(3-Methylphenyl)-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid is .
Property | Value |
---|---|
Molecular Weight | 328.40 g/mol |
IUPAC Name | 2-(3-Methylphenyl)-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |
InChI | InChI=1S/C16H28N2O5/c1-16(2,3)23... |
InChI Key | PRXWSQFHXUWXKO-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CCNC(=O)CCC(=O)O |
The structural complexity is indicative of its potential interactions with biological systems .
The compound can undergo various chemical reactions:
Common reagents used in these reactions include:
These reactions are crucial for modifying the compound for various applications in research and development .
The mechanism of action for 2-(3-Methylphenyl)-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate their activity, leading to various biological effects depending on the context of use.
Research indicates that compounds with similar structures often exhibit activity against certain biological pathways, making them candidates for therapeutic applications .
The compound's physical properties include:
Key chemical properties:
Thermal stability and reactivity profiles are essential for determining safe handling and storage conditions during research applications .
The compound has several scientific applications:
This compound's versatility makes it valuable across various fields, including pharmaceuticals, materials science, and chemical biology .
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0